3-[(4-Aminobutyl)amino]propanenitrile
Description
Chemical Structure and Synonyms: 3-[(4-Aminobutyl)amino]propanenitrile (CAS: 4748-73-6) is a nitrile-containing compound with the molecular formula C₇H₁₅N₃ (molar mass: 141.21 g/mol). It is also known as N-(2-Cyanoethyl)-1,4-diaminobutane or 8-Amino-4-azaoctanenitrile .
Properties
CAS No. |
4748-73-6 |
|---|---|
Molecular Formula |
C7H15N3 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(4-aminobutylamino)propanenitrile |
InChI |
InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-4,6-8H2 |
InChI Key |
WLCNZYVOUPOLHO-UHFFFAOYSA-N |
SMILES |
C(CCNCCC#N)CN |
Canonical SMILES |
C(CCNCCC#N)CN |
Pictograms |
Corrosive |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Physical State: Typically a liquid or oil at room temperature, based on analogs like 3-(Hexylamino)propanenitrile (yellow to orange oil) .
- Applications : Primarily used as an intermediate in organic synthesis. For example, its trihydrochloride derivative (C₁₀H₂₅Cl₃N₄) serves as a precursor for Thermospermine, a structural isomer of Spermine involved in cellular growth regulation .
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Features
The table below highlights structural analogs of 3-[(4-Aminobutyl)amino]propanenitrile, emphasizing substituent diversity and its impact on properties:
Impact of Substituents on Physicochemical Properties
Polarity and Solubility: The morpholine derivative (C₁₀H₁₈N₃O) exhibits enhanced polarity and water solubility compared to the parent compound due to the oxygen-rich morpholine ring . Hydroxy-substituted analogs (e.g., C₁₁H₁₄N₂O₂) show increased hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or DMSO .
Thermal Stability :
- Aromatic substituents (e.g., 3-methoxyphenyl in C₁₀H₁₁N₂O) may enhance thermal stability due to π-π stacking interactions, making them suitable for high-temperature reactions .
Reactivity :
- Tertiary amine-containing derivatives (e.g., C₉H₁₉N₃) demonstrate higher basicity, facilitating use in catalysis or pH-sensitive drug delivery systems .
Research Findings and Challenges
- Synthetic Efficiency: Aza-Michael addition reactions efficiently produce analogs like 3-(Hexylamino)propanenitrile with yields >80% under mild conditions . Stability issues persist in nitrile-containing compounds; for example, this compound trihydrochloride requires careful storage (water solubility noted, but stability data lacking) .
- Theoretical vs.
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